N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide
Description
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide is a heterocyclic compound featuring an indole core substituted at position 1 with a diethylcarboxamide group and at position 2 with a trimethylsilyl (TMS) moiety.
Structure
3D Structure
Properties
CAS No. |
548775-58-2 |
|---|---|
Molecular Formula |
C16H24N2OSi |
Molecular Weight |
288.46 g/mol |
IUPAC Name |
N,N-diethyl-2-trimethylsilylindole-1-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-6-17(7-2)16(19)18-14-11-9-8-10-13(14)12-15(18)20(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI Key |
FVRCYZLAJZNZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide typically involves the reaction of indole derivatives with diethylamine and trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Silylation and Deprotection Reactions
The trimethylsilyl (TMS) group in this compound serves as a protecting group for the indole C2 position. Key findings include:
-
Silylation via TMSOTf : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common Lewis acid for introducing silyl groups. In Friedel–Crafts alkylation of indoles, TMSOTf activates aldehydes for silyloxyalkylation, forming stable silyl-protected intermediates .
-
Deprotection Strategies : The TMS group is typically removed under basic conditions. For example, tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) efficiently cleaves silyl ethers without decomposition .
Cross-Coupling Reactions
Silylated indoles participate in Pd-catalyzed cross-coupling reactions, though direct examples for this compound are not reported. Insights from related systems:
-
Palladium Catalysis : Aryl iodides (e.g., N,N-diethyl-2-iodochrysene carboxamide) undergo Suzuki–Miyaura coupling with aryl boronic esters using PdCl₂(dppe) and Cs₂CO₃ in DMF at 120°C . Similar conditions may apply to the target compound.
-
Regioselectivity : Steric hindrance from the TMS group could direct coupling to the C3 position of indole, as observed in chrysene analogs .
Electrophilic Substitution
The electron-rich indole core facilitates electrophilic substitution. Key observations:
-
Acylation : Friedel–Crafts acylation of indole-2-carboxamides occurs preferentially at C3 due to steric blocking at C2 by the TMS group. For example, 3-acylindole-2-carboxylates form major products under standard acylation conditions .
-
Halogenation : Iodination using s-BuLi/TMEDA and iodine proceeds regioselectively at C2 in carboxamide derivatives, though competing side reactions may occur .
Functional Group Transformations
The carboxamide moiety enables further derivatization:
Metabolic and Stability Considerations
-
P-glycoprotein Efflux : Bulky silyl groups may reduce recognition by efflux transporters (e.g., P-gp), enhancing bioavailability. This is critical for CNS-targeted analogs .
-
Microsomal Stability : Modifications such as fluorination or reduced lipophilicity can improve metabolic stability, as seen in indole-2-carboxamide antivirals .
Table 1. Comparative Reactivity of Silylated Indole Derivatives
Unresolved Challenges and Research Gaps
-
Regioselectivity in Coupling : The influence of the TMS group on coupling efficiency at C3 vs. C5 remains unexplored.
-
Solubility Limitations : High lipophilicity due to the TMS and diethyl groups may hinder aqueous solubility, necessitating formulation studies.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that indole-2-carboxamides, including derivatives like N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide, exhibit antiviral properties against neurotropic alphaviruses. A study reported that modifications to the indole structure significantly enhanced the potency of these compounds against viruses such as the Western equine encephalitis virus (WEEV). The findings indicated that certain structural changes could improve drug exposure in the brain, suggesting potential for treating central nervous system infections .
Cannabinoid Receptor Modulation
Another significant application of this compound lies in its interaction with cannabinoid receptors. Indole derivatives have been investigated for their ability to act as allosteric modulators at the CB1 receptor. A series of studies revealed that modifications to the indole structure could enhance binding affinity and selectivity for these receptors, which are crucial in various physiological processes including pain modulation and appetite regulation .
Table 1: Structure-Activity Relationship of Indole Derivatives at CB1 Receptor
| Compound ID | Structure Modification | Binding Affinity (nM) | Activity Type |
|---|---|---|---|
| 1 | Parent Compound | 200 | Neutral Modulator |
| 2 | Added Methyl Group | 79 | Negative Modulator |
| 3 | Diethylamino Group | 50 | Positive Modulator |
Synthetic Utility in Organic Chemistry
The compound has also been utilized in synthetic organic chemistry as a precursor for various transformations. Its trimethylsilyl group allows for unique reactivity patterns, facilitating reactions such as Friedel-Crafts alkylation under mild conditions. This versatility makes it a valuable building block for synthesizing complex organic molecules .
Case Study 1: Antiviral Efficacy
In a study investigating novel indole-2-carboxamide inhibitors, this compound was identified as a promising candidate due to its ability to inhibit viral replication in cell culture models. The structural modifications made during this study led to compounds with significantly improved pharmacokinetic profiles, making them suitable for further development into therapeutic agents .
Case Study 2: Cannabinoid Research
A comprehensive investigation into the binding properties of indole derivatives at the cannabinoid receptors highlighted this compound's potential as a selective modulator. The study provided insights into how specific structural features influence receptor interaction and activity, paving the way for new therapeutic strategies targeting cannabinoid systems .
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety in the compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Key Differences :
- Carboxamide Position: The target compound is an indole-1-carboxamide, whereas analogs like N,N-dimethyl-1H-indole-2-carboxamide (CAS 7511-14-0) are indole-2-carboxamides .
- Substituents: The TMS group at position 2 (target) is a bulky, electron-donating substituent that enhances steric protection and lipophilicity.
Amide Substitution Patterns
- N,N-Diethyl vs. N,N-Dimethyl :
- The diethyl groups on the target compound’s carboxamide increase lipophilicity (logP ~3.5 estimated) compared to N,N-dimethyl analogs (logP ~2.4 for CAS 7511-14-0) . This difference impacts solubility and membrane permeability.
- highlights N,N-diethyl-1-phenyl-dihydroisoindole carbothioamides (e.g., 8a), where diethyl substitution improves synthetic yields (87% for 8h vs. 61% for 8i in ) due to reduced steric hindrance during purification .
Physicochemical Properties
Spectroscopic Characteristics
- NMR Shifts: The TMS group in the target compound would show a distinctive singlet near 0.1 ppm in $ ^1H $ NMR, absent in non-silylated analogs . Indole-1-carboxamides exhibit downfield shifts for the amide carbonyl (~165–170 ppm in $ ^{13}C $ NMR) compared to indole-2-carboxamides (~160–165 ppm) due to electronic effects .
Biological Activity
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide is a compound that belongs to the indole-2-carboxamide class, which has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and anticancer properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Structure-Activity Relationship (SAR)
The SAR studies of indole-2-carboxamides reveal critical insights into how structural modifications influence biological activity. The presence of the indole ring is essential for maintaining high binding affinity to the cannabinoid CB1 receptor, while the C3 substituents significantly impact allosteric modulation . For instance, substituents at the C3 position can enhance or diminish the compound's efficacy as an allosteric modulator, indicating a hydrophobic pocket's role in binding interactions .
This compound acts primarily as an allosteric modulator of the CB1 receptor. This receptor is involved in various physiological processes and is a target for therapeutic interventions in conditions such as pain, anxiety, and obesity. The compound enhances the binding affinity of orthosteric agonists while also modulating downstream signaling pathways such as ERK1/2 activation and inhibiting G_i coupling activity .
Antiproliferative Activity
Recent studies have demonstrated that indole-2-carboxamides exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold have shown strong inhibitory activity against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. The most potent derivatives had GI50 values ranging from 0.95 µM to 1.50 µM .
Case Studies
- Neurotropic Alphavirus Inhibition : A series of indole-2-carboxamides were evaluated for their ability to inhibit neurotropic alphaviruses such as western equine encephalitis virus (WEEV). One compound demonstrated a ten-fold improvement in potency compared to earlier leads, showcasing its potential as a therapeutic agent against viral infections .
- Apoptotic Induction : In vitro assays indicated that several indole derivatives induced apoptosis through pathways involving caspases and other apoptotic markers. This suggests that these compounds could be explored further for their anticancer properties .
Table 1: Biological Activity Summary of this compound Derivatives
| Compound ID | Biological Target | Activity Type | IC50/EC50 (µM) | Notes |
|---|---|---|---|---|
| 5i | CDK2 | Inhibition | 0.95 | Strong antiproliferative activity |
| 5j | EGFR | Inhibition | 1.50 | Induces apoptosis |
| Lead | WEEV | Viral replication | 10-fold increase | Significant improvement over previous lead |
Q & A
Q. What are the established synthetic routes for preparing indole carboxamide derivatives, and how can they be adapted for N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide?
- Methodological Answer : Common approaches include:
- Condensation reactions : Reacting ethyl indole carboxylates with amines (e.g., aminobenzophenones) in the presence of sodium ethoxide and DMF, as demonstrated for N-(benzoylphenyl)-5-fluoro-indole-2-carboxamides . For trimethylsilyl introduction, silylation agents (e.g., trimethylsilyl chloride) could be used at the indole 2-position during intermediate steps.
- Curtius rearrangement : Employed to generate N-(indolyl)amides from indole carboxazides, avoiding unstable intermediates like aminoindoles . This method could be adapted for silylated indole precursors.
- Reflux conditions : Sodium acetate and acetic acid under reflux effectively form crystalline intermediates, as seen in 3-formyl-indole-2-carboxylic acid derivatives .
Q. What spectroscopic and computational techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Key for confirming the trimethylsilyl group (distinct H and C signals) and carboxamide connectivity.
- X-ray crystallography : Resolves stereochemistry and substituent positioning, as applied to ethyl N-(3-cyano-1H-indol-2-yl)formimidate .
- Computed properties : Density functional theory (DFT) calculations predict molecular weight, logP, and stability, aligning with methods used for N-[2-(1H-indol-3-yl)ethyl]-1H-indole-5-carboxamide .
Q. Which experimental models are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer :
- Hyperlipidemic rat models : Triton WR-1339-induced hyperlipidemia effectively tests lipid-lowering activity, as shown for N-(benzoylphenyl)indole-2-carboxamides .
- In vitro enzyme assays : Microsomal triglyceride transport protein (gMTP) inhibition assays, similar to CP-742,033 (a related indole carboxamide) .
Advanced Research Questions
Q. How does the trimethylsilyl group at the indole 2-position influence bioactivity and metabolic stability compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Bulky silyl groups may enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Compare with methyl or fluoro substituents in hyperlipidemia studies .
- Metabolic stability : Trimethylsilyl groups resist oxidative metabolism better than alkyl chains, as seen in DEPA analogs . Evaluate via liver microsome assays.
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole carboxamides?
- Methodological Answer :
- Reproducibility checks : Standardize purity protocols (e.g., recrystallization from DMF/acetic acid mixtures ).
- Pharmacokinetic profiling : Assess bioavailability and metabolite formation, which may explain discrepancies in efficacy .
- Structural validation : Use X-ray crystallography to confirm batch-to-batch consistency .
Q. What advanced strategies optimize the synthetic yield of this compound?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd) may improve coupling efficiency for silylated intermediates.
- Reaction engineering : Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients, as in Curtius rearrangement protocols .
- Intermediate stabilization : Protect reactive sites (e.g., silyl groups) using tert-butyldimethylsilyl (TBS) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
